molecular formula C9H9N3O3 B581884 Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate CAS No. 187732-95-2

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

Cat. No. B581884
M. Wt: 207.189
InChI Key: NHSIPJHPEDCYAR-UHFFFAOYSA-N
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Description

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a compound with the molecular formula C9H9N3O3 . It has a molecular weight of 207.19 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is 1S/C9H9N3O3/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2,10H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate is a solid compound . It has a molecular weight of 207.19 . The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Pyrazine derivatives, including ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate, are recognized for their diverse pharmacological properties. These derivatives are aromatic heterocyclic compounds featuring a two-nitrogen-containing six-membered ring. Their diverse pharmacological effects have piqued research interest, leading to an exploration of their potential in various scientific applications beyond their initial pharmacological scope (Ferreira & Kaiser, 2012).

Applications in Food Science

In food science, pyrazines play a crucial role in contributing to the baking, roasted, and nutty flavors in food products. The Maillard reaction, a method of synthesizing pyrazines, is pivotal in enhancing these flavors during food processing. This area of research explores controlling pyrazine generation to either promote or suppress their formation based on desired outcomes in food quality and safety (Yu et al., 2021).

Advances in Energy Materials

Pyrazine derivatives are also being researched in the context of high-energy density materials (HEDMs). These compounds are emerging as promising candidates in the field of energy materials due to their high nitrogen content, which contributes to significant energetic properties. Their application in propellants, explosives, and gas generators demonstrates their potential to enhance performance while reducing sensitivity and environmental impact (Yongjin & Shuhong, 2019).

Safety And Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSIPJHPEDCYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CN=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672193
Record name Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate

CAS RN

187732-95-2
Record name Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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